2-Chloro-3-fluoropyridine-4-carboxamide
Overview
Description
2-Chloro-3-fluoropyridine-4-carboxamide is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, along with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoropyridine-4-carboxamide typically involves the introduction of chlorine and fluorine atoms into the pyridine ring, followed by the formation of the carboxamide group. One common method involves the nucleophilic substitution of a chlorine atom in 4-chloro-3-fluoropyridine with an appropriate amine to form the carboxamide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoropyridine-4-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Substitution Reactions: The fluorine atom can be substituted by other groups through reactions with strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Solvents such as DMF, dichloromethane, and ethanol are frequently used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted carboxamides, while oxidation can produce N-oxides.
Scientific Research Applications
2-Chloro-3-fluoropyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The carboxamide group allows it to participate in hydrogen bonding and other interactions, making it a versatile compound in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoropyridine-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide.
4-Chloro-3-fluoropyridine: Lacks the carboxamide group, making it less versatile in certain reactions.
2-Chloro-4-fluoropyridine: Differently substituted, affecting its reactivity and applications.
Uniqueness
2-Chloro-3-fluoropyridine-4-carboxamide is unique due to the combination of chlorine, fluorine, and carboxamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-3-fluoropyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPDGMHWHJFFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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